molecular formula C7H2ClF3N2 B13730995 4-Chloro-6-(trifluoromethyl)picolinonitrile

4-Chloro-6-(trifluoromethyl)picolinonitrile

Cat. No.: B13730995
M. Wt: 206.55 g/mol
InChI Key: DAAFGGRFSGFSLS-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 6-(trifluoromethyl)picolinonitrile using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-6-(trifluoromethyl)picolinonitrile may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical choices.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxides or other oxygenated compounds .

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)picolinonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to the desired effects in chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-(trifluoromethyl)picolinonitrile
  • 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
  • 4-Chloro-6-(trifluoromethyl)quinoline

Uniqueness

4-Chloro-6-(trifluoromethyl)picolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-4-1-5(3-12)13-6(2-4)7(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAFGGRFSGFSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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